
Methyl candesartan
Descripción general
Descripción
Methyl candesartan refers to derivatives of candesartan, a potent angiotensin II type 1 (AT1) receptor blocker (ARB), modified with methyl groups for specific applications. Candesartan itself is an active metabolite of the prodrug candesartan cilexetil, which is hydrolyzed during absorption to exert antihypertensive effects . This compound derivatives, such as [(11)C]methyl-candesartan, are synthesized via methylation of tetrazole-protected candesartan using [(11)C]methyl iodide, followed by deprotection steps. These radiolabeled compounds are primarily used in preclinical imaging studies to assess AT1 receptor distribution and binding kinetics in tissues . Additionally, methyl ester intermediates (e.g., 2-ethoxy-3H-benzimidazole-4-carboxylic acid methyl ester) are critical in the synthesis of candesartan and its analogs, serving as precursors in pharmaceutical manufacturing .
Mecanismo De Acción
Target of Action
Methyl Candesartan, also known as “Methyl 1-((2’-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate”, primarily targets the Type-1 angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
This compound acts as an angiotensin receptor blocker (ARB) . It selectively blocks the binding of angiotensin II to the AT1 receptor in many tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .
Biochemical Pathways
By blocking the AT1 receptor, this compound disrupts the RAAS pathway . Angiotensin II, under normal circumstances, binds to the AT1 receptor, causing vasoconstriction and promoting the release of aldosterone. Aldosterone further enhances sodium and water reabsorption, which can elevate blood pressure . This compound’s antagonistic action on the AT1 receptor prevents these effects, thereby reducing blood pressure .
Pharmacokinetics
This compound is absorbed and converted to its active form, candesartan, during absorption from the gastrointestinal tract . It has a low oral bioavailability (about 40%) due to incomplete absorption . The drug is mainly cleared by the kidneys, and to a lesser extent, through the biliary or intestinal route . The apparent oral clearance of candesartan is 0.25 L/h/kg after a single dose in healthy individuals . The elimination half-life is dose-dependent, ranging from 5 to 9 hours .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . By blocking the AT1 receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, thereby lowering blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function can affect the pharmacokinetic profile of the drug . In patients with impaired renal function, the elimination half-life of the drug can be prolonged . Furthermore, the drug’s efficacy can be influenced by dietary salt intake, as high salt intake can counteract the blood pressure-lowering effects of ARBs. Lastly, the drug’s stability and efficacy can be affected by storage conditions, such as temperature and humidity .
Análisis Bioquímico
Biochemical Properties
Methyl Candesartan interacts with various enzymes and proteins in biochemical reactions. It is related to Candesartan, which has been shown to interact with the angiotensin II type 1 (AT1) receptor . This interaction plays a crucial role in the regulation of blood pressure and fluid balance .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. For instance, Candesartan has been shown to ameliorate insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation . This suggests that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a compound related to Candesartan, it likely shares a similar mechanism of action. Candesartan is known to antagonize the renin-angiotensin-aldosterone system (RAAS), competing with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) and preventing the blood pressure increasing effects of angiotensin II .
Temporal Effects in Laboratory Settings
For instance, studies on Candesartan have shown that it has a half-life of 9 hours in healthy individuals . This suggests that this compound may have similar temporal characteristics.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on Candesartan have shown beneficial effects in reducing lesion volume and improving motor and memory function after traumatic brain injury in mice
Metabolic Pathways
This compound is involved in various metabolic pathways. Candesartan is metabolized by cytochrome P450 2C9 (CYP2C9) enzyme or uridine diphosphate glucurinosyltransferase 1A3, or excreted in an unchanged form through urine, biliary tract and feces . This suggests that this compound may be involved in similar metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical profile. While specific transporters or binding proteins for this compound have not been identified, it is known that Candesartan that reaches the systemic circulation is mainly cleared by the kidneys, and to a smaller extent by the biliary or intestinal route .
Subcellular Localization
For instance, studies on Candesartan have shown that it reduces intracellular calcium overload, suggesting it may localize to areas of the cell involved in calcium regulation
Actividad Biológica
Methyl candesartan, a derivative of the angiotensin II receptor blocker (ARB) candesartan, has garnered attention for its potential biological activities, particularly in cardiovascular health and neurodegenerative conditions. This article synthesizes current research findings, pharmacokinetic data, and clinical trial results to provide a comprehensive overview of this compound's biological activity.
Overview of Candesartan and this compound
Candesartan cilexetil is a prodrug that converts to the active compound candesartan upon absorption. It selectively antagonizes the angiotensin II type 1 (AT1) receptor, leading to vasodilation and reduced blood pressure. Methylation of candesartan enhances its pharmacological profile, potentially improving its therapeutic efficacy and selectivity for AT1 receptors.
Pharmacokinetics
The pharmacokinetic properties of this compound have been explored in various studies:
- Bioavailability : The absolute bioavailability of candesartan is approximately 15% after oral administration of its prodrug form. Methylation may influence this parameter positively, although specific data on this compound is limited.
- Half-life : Candesartan has a terminal half-life ranging from 4 to 9 hours. Methylated derivatives may exhibit prolonged effects due to tighter binding to the AT1 receptor, which could enhance therapeutic outcomes in chronic conditions .
Table 1: Pharmacokinetic Parameters of Candesartan
Parameter | Value |
---|---|
Bioavailability | ~15% |
Terminal Half-life | 4-9 hours |
Volume of Distribution | 0.13 L/kg |
Protein Binding | >99% |
Cardiovascular Effects
This compound's primary mechanism involves the blockade of AT1 receptors, which leads to several cardiovascular benefits:
- Blood Pressure Reduction : Clinical studies indicate that candesartan effectively reduces both systolic and diastolic blood pressure, with methyl derivatives potentially enhancing this effect due to improved receptor affinity .
- Cardiovascular Mortality : In the CHARM studies, candesartan significantly reduced cardiovascular mortality by 23% in heart failure patients, suggesting that methylated forms may also confer similar or enhanced protective effects against heart failure .
Neuroprotective Effects
Recent trials have investigated the neuroprotective potential of candesartan in conditions like Alzheimer's disease:
- Cognitive Function : The CEDAR trial demonstrated that candesartan treatment improved cerebral microvascular function and showed trends toward cognitive improvement in patients with mild cognitive impairment . this compound may further enhance these outcomes due to its modified pharmacological profile.
- Biomarker Changes : Treatment with candesartan was associated with increased levels of cerebrospinal fluid (CSF) amyloid beta proteins, indicating potential modulation of amyloid pathology .
Case Studies and Clinical Trials
Several clinical trials have provided insights into the efficacy and safety of methylated derivatives:
- AVEC Trial : This study compared the effects of candesartan against other antihypertensives in older adults with cognitive impairment. Results indicated significant improvements in executive function and memory associated with angiotensin receptor blockade .
- CEDAR Trial : Focused on patients with Alzheimer's disease, this trial assessed cognitive outcomes and safety profiles. Participants receiving candesartan showed improved cerebrovascular reactivity without significant adverse effects, suggesting a favorable safety profile for long-term use .
Aplicaciones Científicas De Investigación
In Vivo Imaging of Renal AT1 Receptors
One of the most promising applications of methyl candesartan is its use as a radiotracer for positron emission tomography (PET) imaging of angiotensin II type 1 (AT1) receptors in the kidneys. A study demonstrated that the compound [(11)C]methyl-candesartan effectively binds to AT1 receptors, allowing for selective imaging of renal tissues. This capability is crucial for understanding renal pathophysiology and assessing conditions like hypertension and kidney disease.
- Synthesis Method : The synthesis involves methylation of tetrazole-protected candesartan using [(11)C]methyl iodide, followed by deprotection with hydrochloric acid. This method yields high specific activities and radiochemical purity, making it suitable for clinical applications .
- Biodistribution Studies : Ex vivo studies indicated that [(11)C]methyl-candesartan exhibited significant retention in AT1 receptor-rich areas such as the renal cortex, highlighting its potential for targeted imaging .
Cardiovascular Applications
This compound's role in cardiovascular health has been evaluated through various clinical trials. Its primary function as an AT1 receptor antagonist suggests potential benefits in managing hypertension and heart failure.
- Clinical Trials : In a double-blind trial involving patients with essential hypertension, doses of candesartan (including its derivatives) demonstrated significant reductions in blood pressure with sustained effects over time. The pharmacokinetic profiles indicated that methylated forms could offer enhanced therapeutic efficacy compared to standard formulations .
- Pharmacodynamics : The compound's ability to antagonize AT1 receptors contributes to vasodilation and reduced blood pressure, which are critical in treating cardiovascular disorders .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of candesartan derivatives, including this compound, particularly in the context of cognitive impairment and Alzheimer's disease.
- Trial Insights : The CALIBREX and CEDAR trials assessed the impact of candesartan on cerebral microvascular function. Results indicated improvements in cerebrovascular reactivity independent of blood pressure changes, suggesting a potential role in enhancing cerebral perfusion and cognitive function .
- Mechanistic Understanding : The neuroprotective mechanisms may involve modulation of inflammatory pathways and improvement in vascular health within the brain, which are crucial for patients with conditions like Alzheimer's disease .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use.
- Pharmacokinetic Studies : Research indicates that the bioavailability and clearance rates of this compound can vary based on individual patient factors such as age, body weight, and liver function. For instance, studies have shown that metabolic clearance rates are significantly influenced by these variables, necessitating personalized dosing regimens .
- Safety Assessments : Clinical evaluations have reported a favorable safety profile for this compound, with minimal adverse effects compared to traditional antihypertensives. This characteristic is particularly important for long-term management strategies in hypertensive patients .
Data Summary Table
Análisis De Reacciones Químicas
Key Reaction Conditions
Reactants | Solvent | Temperature (°C) | Time (hrs) | Yield (%) | Source |
---|---|---|---|---|---|
Cyanobiphenyl benzimidazole (CBBI) + tributyltin azide | Toluene | 110–115 | 24 | 70 | |
CBBI + trioctyltin azide | o-Xylene | Reflux | 40 | 45 |
Mechanistic Notes :
- Tributyltin azide reacts with the nitrile group of CBBI to form the tetrazole ring via Staudinger-like cycloaddition .
- The reaction requires anhydrous conditions and elevated temperatures to avoid byproduct formation .
Hydrolysis to Candesartan
Methyl candesartan undergoes alkaline hydrolysis to yield the active drug, candesartan, via ester cleavage.
Hydrolysis Parameters
Base | Solvent | Temperature (°C) | Time (hrs) | pH Adjustment | Yield (%) | Source |
---|---|---|---|---|---|---|
1N NaOH | Ethanol/water | 80 | 1 | 3–4 (HCl) | 85 | |
4% NaOH | Methanol/water | 68–72 | 2 | 7.9 (HCl) | 78 |
Key Observations :
- Hydrolysis is regioselective, targeting the methyl ester without affecting the ethoxy or tetrazole groups .
- Post-hydrolysis, candesartan is precipitated by acidifying the aqueous layer to pH 3–4 .
Radiolabeling for Imaging Studies
This compound derivatives are radiolabeled with carbon-11 for positron emission tomography (PET) imaging of angiotensin AT1 receptors.
Radiolabeling Protocol
Step | Reagents/Conditions | Product | Purity (%) | Source |
---|---|---|---|---|
Methylation | [11C]Methyl iodide, DMF, 80°C, 10 min | [11C]Methyl-candesartan | >95 | |
Deprotection | 1N HCl, 60°C, 7 min | [11C]Candesartan | 98 |
Applications :
- [11C]Methyl-candesartan demonstrates high renal AT1 receptor binding specificity in rats, with 70% reduced uptake after receptor blockade .
- Optimal imaging contrast is achieved at 10–20 minutes post-injection .
Stability Under Physiological Conditions
This compound is stable in acidic environments but hydrolyzes rapidly in alkaline or enzymatic conditions.
Condition | Half-Life (hrs) | Metabolite | Source |
---|---|---|---|
Simulated gastric fluid (pH 1.2) | >24 | None | |
Human plasma (37°C) | 0.5 | Candesartan |
Implications :
- Rapid hydrolysis in plasma ensures efficient prodrug activation .
- Stability in acidic conditions prevents premature degradation in the stomach .
Side Reactions and Byproducts
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for methyl candesartan intermediates, and how are they characterized?
- This compound intermediates, such as methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate, are synthesized via condensation reactions followed by hydrolysis and cyclocondensation steps. Characterization involves H-NMR, C-NMR, IR spectroscopy, and thin-layer chromatography to confirm structural integrity . Computational studies (e.g., DFT calculations at the B3LYP/6-31G* level) further analyze molecular stability, frontier orbitals, and electrostatic potential maps .
Q. How can researchers determine the solubility of this compound derivatives in organic solvents?
- Solubility is measured experimentally across a temperature range (e.g., 278.15–318.15 K) using gravimetric or spectroscopic methods. X-ray diffraction (XRD) confirms no crystalline transformation during dissolution. Data are correlated with thermodynamic models (e.g., modified Apelblat equation) to predict solubility behavior .
Q. What preclinical models are suitable for studying this compound’s antihypertensive effects?
- Rodent models with induced hypertension or heart failure are commonly used. Key endpoints include blood pressure reduction, renal function markers (e.g., proteinuria), and cardiovascular mortality. For example, candesartan reduced systolic BP by 16–23% in prehypertensive patients in a 4-year clinical trial .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo data on this compound’s antitumor effects be resolved?
- In vitro studies may show minimal direct cytotoxicity (e.g., no apoptosis in PC3 prostate cancer cells), while in vivo xenograft models reveal tumor growth inhibition via angiogenesis suppression (e.g., reduced VEGF expression and vascular density). Researchers should integrate stromal-tumor interaction assays and validate findings using dual AT1/AT2 receptor modulation studies .
Q. What methodological considerations are critical for designing combination therapy studies with this compound?
- Use factorial designs to test interactions (e.g., candesartan + amlodipine). Pharmacokinetic studies must assess drug-drug interactions (e.g., no systemic exposure changes in co-administered therapies) . Statistical power calculations should account for confounding variables (e.g., renal function in transplant recipients) .
Q. How does isotopic labeling (e.g., deuterated this compound) influence pharmacokinetic profiling?
- Deuterated analogs like Candesartan D4 exhibit altered metabolic stability due to the kinetic isotope effect. Researchers use LC-MS/MS to compare plasma half-life, clearance rates, and metabolite formation against non-deuterated forms. Enhanced bioavailability or prolonged action can inform dosing regimens .
Q. What molecular modeling approaches predict this compound’s binding affinity to angiotensin receptors?
- Docking simulations (e.g., AutoDock Vina) and molecular dynamics analyze interactions with AT1 receptor residues. Validate predictions with competitive binding assays (e.g., radioligand displacement) and functional studies (e.g., vasoconstriction inhibition) .
Q. Methodological Guidance
Q. How should researchers address variability in this compound’s renoprotective outcomes across patient subgroups?
- Stratify analyses by covariates like diabetes status or baseline creatinine. In type 2 diabetic nephropathy, candesartan reduced serum creatinine doubling risk by 33% vs. placebo, independent of BP effects . Use Cox proportional hazards models to adjust for confounders .
Q. What statistical frameworks are optimal for meta-analyses of this compound’s cardiovascular outcomes?
- Follow PRISMA guidelines. Pool hazard ratios for composite endpoints (e.g., mortality, heart failure hospitalization). For heterogeneity, apply random-effects models and subgroup analyses (e.g., by trial duration or dose) .
Q. How can in silico tools enhance this compound’s solubility and stability predictions?
Comparación Con Compuestos Similares
Pharmacological Profile: Receptor Affinity and Selectivity
Candesartan exhibits superior AT1 receptor binding affinity compared to other ARBs. For example:
Candesartan’s high affinity and insurmountable antagonism (slow dissociation from AT1 receptors) result in prolonged therapeutic effects, distinguishing it from losartan and valsartan .
Pharmacokinetics
Candesartan cilexetil (prodrug) demonstrates linear pharmacokinetics in humans, with dose-proportional increases in AUC and Cmax (2–16 mg dose range). Key parameters include:
Parameter | Candesartan (8 mg) | Olmesartan (20 mg) | Losartan (50 mg) |
---|---|---|---|
Half-life (h) | ~9 | ~13 | ~6–9 |
Tmax (h) | 3–4 | 1–2 | 1–2 |
Bioavailability | ~40% | ~26% | ~33% |
Protein binding | >99% | >99% | ~98% |
Therapeutic Efficacy
- Hypertension : Candesartan (8–16 mg/day) achieves trough-to-peak BP ratios of 80–100%, comparable to enalapril (10–20 mg/day) and superior to losartan (50 mg/day) in 24-hour BP control .
- Neuroprotection: In traumatic brain injury (TBI) models, candesartan reduces cerebral edema and intracranial pressure (ICP) by modulating inflammatory pathways (e.g., ERK1/2, JNK) and enhancing nitric oxide (NO) release .
- Renoprotection: Candesartan and enalapril similarly attenuate glomerular damage in hypertensive rats, but candesartan uniquely reduces advanced glycation end-products (AGEs) in diabetic nephropathy via NADPH oxidase inhibition .
Degradation and Environmental Persistence
During ozonation, candesartan degrades with efficiency influenced by ozone reactivity (kO3):
Compound | kO3 (M⁻¹s⁻¹) | Degradation Efficiency |
---|---|---|
Candesartan | 5.6 × 10³ | ~80% |
Bezafibrate | 5.9 × 10³ | ~40% (discrepancy due to sampling variability) |
Metoprolol | 2.2 × 10² | >80% |
Candesartan’s degradation relies on both direct ozone reaction and hydroxyl radical pathways, similar to bezafibrate but less efficient than metoprolol .
Analytical Considerations
- Chromatography : Candesartan’s elution order (RP-HPLC) varies between irbesartan and valsartan depending on column type, complicating analytical method standardization .
- Sensitivity : UPLC-MS/MS methods for candesartan and olmesartan achieve linearity (r > 0.99) at 2–500 ng/mL and 5–2,500 ng/mL, respectively, with accuracies of 86–112% .
Key Differentiators of Methyl Candesartan
- Imaging : [(11)C]Methyl-candesartan allows ex vivo quantification of AT1 receptor density in renal and brain tissues .
- Synthetic Intermediates : Methyl esters (e.g., N-trityl candesartan methyl ester) are pivotal in synthesizing deuterated or isotopically labeled analogs for pharmacokinetic studies .
Métodos De Preparación
Synthesis via Triphenylchloromethane Protection-Deprotection
The most widely documented method involves the use of triphenylchloromethane (trityl chloride) to protect reactive sites during esterification. As outlined in CN111943937A , this approach begins with the dissolution of candesartan intermediate C8 (2-ethoxy-1-[[2'-cyanobiphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid) in dichloromethane and triethylamine. Triphenylchloromethane is introduced at 35–50°C, facilitating a nucleophilic substitution reaction that forms the trityl-protected intermediate . Key steps include:
-
Reaction Conditions :
Following deprotection, the crude product is crystallized from acetone at 0–10°C, yielding methyl candesartan with >99% purity . This method emphasizes temperature control to minimize side reactions, such as over-acidification or premature crystallization.
Hydrogenation-Mediated Deprotection
US20100210853 discloses an alternative route using catalytic hydrogenation to remove trityl groups. The process starts with trityl candesartan cilexetil dissolved in a toluene-methanol mixture. Palladium on carbon (Pd/C) catalyzes the hydrogenolysis of the trityl moiety under atmospheric hydrogen pressure at room temperature . Critical parameters include:
-
Catalyst : 5–10% Pd/C (w/w relative to substrate)
-
Solvent Ratio : Toluene:methanol (2:1 v/v)
-
Reaction Time : Until hydrogen uptake ceases (typically 12–24 hours) .
Post-hydrogenation, the mixture is filtered through celite, concentrated, and co-distilled with acetonitrile to remove residual solvents. The final product is isolated via cooling crystallization, achieving yields exceeding 85% . This method is advantageous for avoiding acidic conditions, thereby reducing degradation risks.
Comparative Analysis of Methodologies
Mechanistic Insights and Optimization
Esterification Dynamics
The methyl ester group is typically introduced via Fischer esterification, where the carboxylic acid moiety of candesartan reacts with methanol under acidic catalysis . In large-scale processes, triethylamine neutralizes HCl generated in situ, preventing side reactions .
Solvent Selection
Dichloromethane’s low boiling point (40°C) facilitates easy removal, but its toxicity has spurred interest in alternatives like ethyl acetate. However, polarity mismatches in non-chlorinated solvents often reduce reaction rates .
pH Control in Workup
Precise pH adjustment to 3–4 during acidification ensures complete precipitation of the product while avoiding decomposition . Automated pH monitoring systems are employed industrially to enhance reproducibility .
Industrial-Scale Challenges
-
Catalyst Recovery : Pd/C in hydrogenation methods is costly; recycling protocols using filtration and reactivation are critical for cost-efficiency .
-
Waste Management : Neutralization of acidic byproducts generates large volumes of salt-laden wastewater, necessitating advanced treatment systems .
-
Crystallization Consistency : Cooling rates during crystallization (e.g., 1°C/min to 0°C ) must be tightly controlled to prevent polymorphic variations.
Propiedades
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFEPGTRLLUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161060 | |
Record name | Methyl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139481-69-9 | |
Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139481-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl candesartan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL CANDESARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG25Z8EW4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.